molecular formula C5H4BF2NO2 B578208 (2,5-Difluoropyridin-4-yl)boronic acid CAS No. 1263375-23-0

(2,5-Difluoropyridin-4-yl)boronic acid

カタログ番号: B578208
CAS番号: 1263375-23-0
分子量: 158.899
InChIキー: CFUGAJDUGLGADA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-Difluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. It is a derivative of pyridine, where the 2nd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with a boronic acid group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-4-yl)boronic acid typically involves the lithiation of 2,5-difluoropyridine followed by borylation. One common method includes the reaction of 2,5-difluoropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of triisopropyl borate. The reaction mixture is then quenched with an acid to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

類似化合物との比較

  • 2,5-Dichloropyridin-4-ylboronic acid
  • 2,5-Dimethylpyridin-4-ylboronic acid
  • 2,5-Difluorophenylboronic acid

Comparison: (2,5-Difluoropyridin-4-yl)boronic acid is unique due to the presence of both fluorine atoms and a boronic acid group on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it particularly useful in Suzuki-Miyaura coupling reactions. Compared to its chlorinated or methylated counterparts, the fluorinated derivative exhibits higher stability and reactivity under certain conditions .

生物活性

(2,5-Difluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H4_4BF2_2NO2_2. It features a pyridine ring substituted with two fluorine atoms and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Enzyme Inhibition

Boronic acids, including this compound, have been shown to exhibit enzyme inhibition properties. These compounds can interact with various enzymes, particularly serine proteases, by forming reversible complexes that modulate enzyme activity. This characteristic has been exploited in the design of proteasome inhibitors and anticancer agents.

Table 1: Biological Activity of Boronic Acids

Compound NameIC50 (nM)Target EnzymeReference
This compound4.60Proteasome
Bortezomib7.05Proteasome
Other Boronic Acid DerivativesVariedVarious Enzymes

Case Studies and Research Findings

  • Proteasome Inhibition :
    • A study demonstrated that this compound showed potent inhibition of the proteasome with an IC50 value of 4.60 nM. This suggests its potential as a lead compound for developing new anticancer therapies targeting proteasomal pathways .
  • Mechanism of Action :
    • Research indicates that this compound halts the progression of the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition in cancer cells. The mechanism involves the inhibition of key proteolytic pathways necessary for cell cycle progression .
  • Pharmacokinetics :
    • Pharmacokinetic studies conducted in animal models revealed that this compound can be administered intravenously; however, optimization is necessary to enhance its concentration at therapeutic targets .

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit proteasomes positions it as a potential therapeutic agent in cancer treatment.
  • Antiviral Activity : Preliminary studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral proteases, although further research is needed to establish this activity definitively .

特性

IUPAC Name

(2,5-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGAJDUGLGADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704624
Record name (2,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263375-23-0
Record name (2,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylamine (1.74 ml, 1.24 g, 12.20 mmol) was dissolved in anhydrous THF (22 ml) and placed under argon. The solution was cooled to −20° C. and then treated with n-butyllithium (7.66 ml, 12.25 mmol, 1.6 M in hexanes) by slow addition over 10 min. The newly formed LDA (LDA=lithium diisopropylamide, this acronyl should be listed in the general session) was then cooled to −78° C. and treated with a solution of 2,5-difluoropyridine (1.05 ml, 1.33 g, 11.56 mmol) dissolved in anhydrous THF (3 ml) by slow addition over 30 min. Once the addition was complete the reaction mixture was allowed to stir at −78° C. for 4 hr. At this time the reaction mixture was treated with a solution of triisopropyl borate (5.90 ml, 4.78 g, 25.4 mmol) dissolved in anhydrous THF (8.6 ml) by dropwise addition. Once the addition was complete the reaction mixture was allowed to warm to ambient temperature then stirred at ambient temperature for an additional hour. The reaction mixture was then quenched by adding 4% aq NaOH (34 ml). The layers were separated and the aqueous layer was cooled in an ice bath. It was then acidified to pH=4 with 6N HCl (˜10 ml) not letting the temperature go above 10° C. This was then extracted with EtOAc (3×50 ml). The extracts were then washed with brine (1×50 ml), dried (Na2SO4), filtered, and the solvent removed in vacuo. The resulting residue was triturated with Et2O to give 0.8084 g (44%) of 2,5-difluoropyridin-4-ylboronic acid.
Name
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
7.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.05 mL
Type
reactant
Reaction Step Seven
Quantity
5.9 mL
Type
reactant
Reaction Step Eight
Name
Quantity
3 mL
Type
solvent
Reaction Step Nine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。